Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine
Description
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-7-4-6(2-3-13-7)8(9,10)11/h2-4,12H,5H2,1H3 |
InChI Key |
OXXFQQCEJIPIQX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. In the case of methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine, this method typically involves the following steps:
Starting Materials : A pyridine derivative (such as 4-trifluoromethyl-pyridine) and a suitable aldehyde or ketone.
Reagents : Sodium cyanoborohydride (NaBH₃CN) is often used as a reducing agent in a basic medium, typically facilitated by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Reaction Conditions : The reaction is usually carried out at room temperature or slightly elevated temperatures to optimize yield while minimizing side reactions.
Coupling Reactions
Coupling reactions are another effective method for synthesizing this compound. This method can involve:
Reagents : 4-trifluoromethyl-pyridin-2-amine can be coupled with aryl halides or other electrophiles using palladium-catalyzed cross-coupling methods.
Conditions : Typical conditions include the use of solvents such as toluene or DMF under nitrogen atmosphere, with temperatures around 100–120 °C.
Method A: Reductive Amination
-
- 4-Trifluoromethyl-pyridine
- Formaldehyde or an equivalent carbonyl compound
- Sodium cyanoborohydride
- DABCO
-
- Combine the pyridine derivative with the carbonyl compound in a suitable solvent (e.g., methanol).
- Add sodium cyanoborohydride and DABCO.
- Stir the mixture at room temperature for several hours.
- Quench the reaction and extract the product using dichloromethane.
- Purify through silica gel chromatography.
-
- Typical yields range from 70% to 90% depending on reaction conditions.
- Characterization can be performed using NMR and mass spectrometry.
Method B: Coupling Reaction
-
- 4-Trifluoromethyl-pyridin-2-amine
- Aryl halide (e.g., bromo-substituted aromatic compound)
- Palladium catalyst (Pd(PPh₃)₂Cl₂)
- Base (e.g., potassium carbonate)
-
- Dissolve the pyridine derivative and aryl halide in toluene.
- Add the palladium catalyst and base.
- Heat the mixture under reflux for several hours under nitrogen.
- Cool and filter to remove solids; extract with dichloromethane.
- Purify using HPLC or silica gel chromatography.
-
- Yields typically range from 60% to 85%.
- Characterization via NMR confirms structural integrity.
The effectiveness of these methods has been documented in various studies, highlighting their efficiency in generating high-purity compounds suitable for further biological testing. The choice of method may depend on specific laboratory capabilities, availability of reagents, and desired product characteristics.
Data Table: Comparison of Synthesis Methods
| Method | Reaction Type | Typical Yield | Key Reagents |
|---|---|---|---|
| Method A | Reductive Amination | 70%-90% | NaBH₃CN, DABCO |
| Method B | Coupling Reaction | 60%-85% | Pd(PPh₃)₂Cl₂, Aryl Halide |
The preparation of this compound can be effectively achieved through various methods, primarily reductive amination and coupling reactions. Each method presents unique advantages regarding yield and simplicity, making them suitable for different laboratory settings and objectives in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Agrochemical Applications
The compound and its derivatives are primarily utilized in the agrochemical sector for their efficacy as insecticides and herbicides. Trifluoromethylpyridine derivatives, including methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine, have shown significant potential in crop protection.
- Insecticides : Compounds such as flonicamid, which contains a 4-trifluoromethyl-substituted pyridine moiety, have been developed for controlling pests like aphids. These compounds work by modulating the chordotonal organ of insects, making them effective against various pest species .
- Herbicides : The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, leading to the development of new herbicides that target specific weed species while minimizing harm to crops .
Pharmaceutical Applications
This compound is also significant in pharmaceutical research, particularly in developing novel therapeutic agents.
- Cancer Treatment : Several studies have indicated that derivatives of this compound exhibit anti-cancer properties. For instance, compounds containing the trifluoromethylpyridine structure have been shown to inhibit cell proliferation in various cancer types, including leukemia and solid tumors .
- Protein Kinase Inhibition : Research has identified this compound as a potential inhibitor of protein kinases involved in cell proliferation. Such inhibitors are crucial for treating proliferative diseases like cancer .
The biological activities associated with this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : Studies have shown that compounds derived from this structure can modulate cell cycle progression by inhibiting specific kinases (CDK4/CDK6), leading to reduced proliferation of cancer cells .
- Selective Cytotoxicity : The selectivity of these compounds towards cancerous cells over normal cells is a notable feature, enhancing their therapeutic potential while minimizing side effects .
Case Study 1: Flonicamid
Flonicamid has been extensively studied for its efficacy against aphids. Initial screenings revealed its ability to modulate insect behavior through unique interactions with their sensory systems, leading to effective pest control strategies .
Case Study 2: Anti-Cancer Activity
A series of analogues derived from this compound were tested for anti-cancer activity. In vitro studies demonstrated significant inhibition of proliferation in multiple cancer cell lines, suggesting a promising avenue for developing new cancer therapies .
Mechanism of Action
The mechanism of action of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a) 2-Amino-4-(trifluoromethyl)pyridine
- Structure: Features an amino (-NH₂) group at the 2-position and -CF₃ at the 4-position.
- Key Differences: The absence of the methylaminomethyl side chain reduces steric bulk and alters basicity.
- Applications : Widely used as a building block for pharmaceuticals and ligands due to its simpler structure .
b) {4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine
- Structure: Incorporates a dimethylamino (-N(CH₃)₂) group at the 6-position of the pyridine ring and a pyrimidinyl-phenyl extension.
- Key Differences: The dimethylamino group increases lipophilicity and electron-donating capacity compared to the methylamine group. The extended aromatic system (pyrimidine-phenyl) enhances π-π stacking interactions, relevant in kinase inhibitor design .
Functional Group Modifications
a) 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine
- Structure: Substitutes the methylaminomethyl group with a benzylamine-linked -CF₃ moiety.
b) [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Physicochemical and Reactivity Trends
Electronic Effects
- Trifluoromethyl Group : In all compounds, the -CF₃ group withdraws electrons, reducing pyridine ring basicity and enhancing oxidative stability.
- Amine Substituents: Methylamine (target compound): Moderate basicity (pKa ~10) and steric accessibility. Dimethylamino (e.g., ): Higher lipophilicity and lower basicity (pKa ~8–9) due to alkylation. Benzylamine (e.g., ): Increased steric hindrance and susceptibility to metabolic cleavage.
Biological Activity
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a trifluoromethyl group at the 4-position, which enhances its lipophilicity and bioavailability. The presence of the methylamine moiety contributes to its interaction with biological targets, particularly in enzyme inhibition.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related trifluoromethylpyridine derivatives have shown potent inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. This compound's structural modifications allow it to target specific kinases effectively.
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | PI3Kα | 17 | |
| Compound 2 | mTOR | >1 | |
| Compound 3 | K562 (Leukemia) | 2.27 | |
| Compound 4 | HL-60 (Leukemia) | 1.42 |
The introduction of a trifluoromethyl group significantly enhances the cellular potency of these compounds. For example, the compound with a trifluoromethyl substitution demonstrated an improved selectivity ratio for PI3Kα over mTOR, indicating a favorable profile for cancer treatment.
Neuroprotective Effects
Trifluoromethylpyridine derivatives have also been investigated for neuroprotective properties. Some studies suggest that these compounds may upregulate anti-apoptotic proteins and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Mechanism
In one study, a derivative with a similar structure was shown to increase glutathione levels, thereby enhancing cellular resistance against oxidative stress. This mechanism is critical for neuroprotection in models of neurodegeneration .
Structure-Activity Relationships (SAR)
The SAR studies highlight how variations in substituents on the pyridine ring influence biological activity. The trifluoromethyl group at the C4 position has been shown to enhance both potency and selectivity against specific targets.
Table 2: SAR Findings on Trifluoromethylpyridine Derivatives
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C4 | Trifluoromethyl | Increased potency |
| C2 | Hydroxyl | Decreased binding affinity |
| C2 | Amide | Retained affinity |
The modifications at C2 and C4 positions significantly affect the binding interactions with target enzymes like PI3K and mTOR, emphasizing the importance of careful structural design in drug development.
Q & A
Q. What are the common synthetic strategies for preparing Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a pyridine derivative (e.g., 4-trifluoromethyl-2-pyridinemethanol) can react with methylamine under catalytic hydrogenation or using borane-tetrahydrofuran complexes. Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and stoichiometric ratios of reagents to improve yield. Evidence from similar trifluoromethylpyridine derivatives highlights the use of Pd-catalyzed cross-coupling for introducing substituents .
Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : - and -NMR identify proton environments (e.g., methylamine CH at δ ~2.3 ppm, pyridine protons at δ ~7.5–8.5 ppm). -NMR confirms trifluoromethyl presence (δ ~-60 to -70 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and distances (e.g., C–N bond lengths ~1.45–1.50 Å). For example, analogous pyridin-2-amine derivatives were solved using SHELXL with R-factors < 0.05 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Waste must be neutralized (e.g., with dilute HCl) and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in drug discovery?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., COX-2 or kinase enzymes). Use PyMOL for visualizing binding pockets and hydrogen bonds.
- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Dynamic NMR : Resolve signal splitting caused by conformational flexibility (e.g., amine rotation) by analyzing variable-temperature NMR spectra.
- Twinned crystals : Use SHELXD/SHELXE for deconvoluting overlapping reflections in X-ray data. For example, a study on pyrimidin-4-amine derivatives addressed twinning with R < 0.05 after iterative refinement .
Q. How do substituent effects (e.g., trifluoromethyl vs. methyl groups) influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Measure logP values via HPLC (trifluoromethyl increases hydrophobicity by ~0.5–1.0 log units).
- Thermal stability : TGA/DSC analysis shows trifluoromethyl enhances decomposition temperatures (e.g., mp increases by 20–30°C compared to methyl analogues) .
Q. What experimental designs are critical for evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Dose-response curves : Use 8–12 concentration points (e.g., 0.1–100 µM) with triplicate measurements.
- Control groups : Include positive controls (e.g., known inhibitors) and solvent blanks. For pyrimidine derivatives, IC values were validated via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
